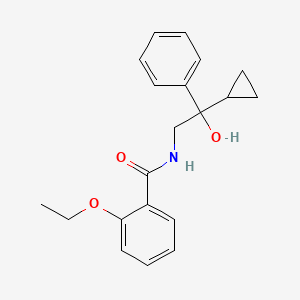

![molecular formula C24H22N4O2S B2885756 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 902910-07-0](/img/structure/B2885756.png)

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

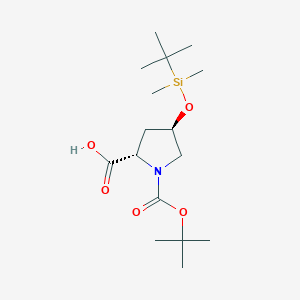

The compound “2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as quinazolin-4(3H)-ones have been synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrido[2,3-d]pyrimidin-2-yl moiety would contribute to the complexity of the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the thiol group (-SH) could undergo oxidation or substitution reactions .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research into compounds similar to 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has focused on understanding their crystal structures. Studies have demonstrated that these compounds have a folded conformation, with the pyrimidine ring being inclined to the benzene ring at specific angles, which might influence their chemical and physical properties (Subasri et al., 2017).

Antifolate Activity and Antitumor Agents

A significant area of research is the development of analogs of this compound as potential dihydrofolate reductase (DHFR) inhibitors, acting as antifolate agents. These compounds have been explored for their potential use as antitumor agents. Classical and nonclassical analogs have shown promise in inhibiting the growth of tumor cells in culture (Gangjee et al., 2007).

Dual Inhibitory Activity on Enzymes

Research has also been conducted on derivatives of this compound for their dual inhibitory activity on thymidylate synthase and dihydrofolate reductase. This dual activity is significant for developing treatments for diseases where both enzymes are therapeutic targets (Gangjee et al., 2008).

Synthesis and Anticancer Activity

Another application is in the synthesis of derivatives and their evaluation for anticancer activity. Certain derivatives have shown potent and selective cytotoxic effects against specific leukemia cell lines, indicating their potential in cancer therapy (Horishny et al., 2021).

Antimicrobial Activity

The compound's derivatives have also been studied for their antimicrobial properties. Synthesized pyrimidine-triazole derivatives, for example, have been tested against bacterial and fungal strains, showing varying degrees of antimicrobial activity (Majithiya & Bheshdadia, 2022).

Cyclization and Synthesis of Heterocyclic Compounds

The reaction of similar compounds with various agents leads to the formation of new heterocyclic compounds with potential pharmacological applications. These reactions are essential in the synthesis of novel therapeutic agents (Savchenko et al., 2020).

Inhibitory Activity Against Enzymes

Further studies have explored these compounds as inhibitors of enzymes like thymidylate synthase, demonstrating their potential as antitumor and antibacterial agents. This research contributes to the understanding of their mechanism of action and potential therapeutic applications (Gangjee et al., 1997).

Antimicrobial and Antituberculosis Activity

Additional derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds have shown promising results against various microorganisms, highlighting their potential in treating infectious diseases (Soni & Patel, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c1-2-17-10-12-19(13-11-17)26-21(29)16-31-24-27-22-20(9-6-14-25-22)23(30)28(24)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMQLOLSSATCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

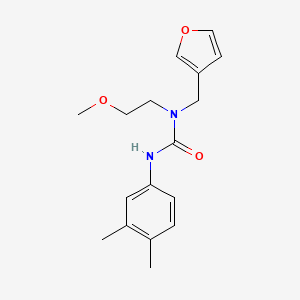

![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)

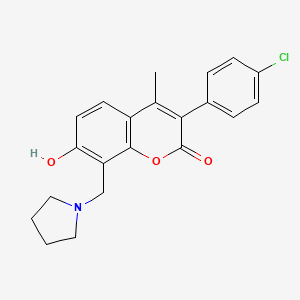

![3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid](/img/structure/B2885682.png)

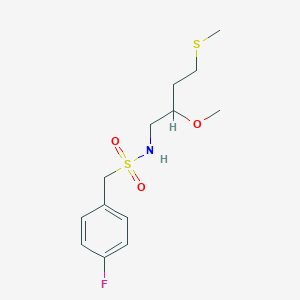

![4-{2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2885683.png)

![3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2885685.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2885690.png)

![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)

![(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2885692.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885694.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2885695.png)